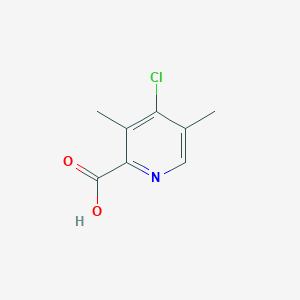

4-Chloro-3,5-dimethylpicolinic Acid

Übersicht

Beschreibung

4-Chloro-3,5-dimethylpicolinic acid is a chemical compound belonging to the picolinic acid family. It is characterized by the presence of a chlorine atom and two methyl groups attached to the pyridine ring. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylpicolinic acid typically involves the chlorination of 3,5-dimethylpyridine followed by carboxylation. One common method is the reaction of 3,5-dimethylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3,5-dimethylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Agent

CDMPA has been explored for its antimicrobial properties. It is used as an excipient in topical formulations due to its ability to inhibit microbial growth. Research indicates that CDMPA can enhance the stability and efficacy of pharmaceutical products by acting as a preservative against bacteria and fungi .

Case Study: Topical Formulations

In a study assessing the effectiveness of various preservatives in dermatological creams, CDMPA demonstrated significant antimicrobial activity, reducing microbial load effectively over time. The results highlighted its potential as a safe and effective preservative in cosmetic and pharmaceutical formulations .

Agricultural Applications

Herbicide Development

CDMPA is recognized for its role in developing herbicides. Its structural similarity to natural plant hormones allows it to interfere with plant growth processes, making it a candidate for selective herbicides. The compound's efficacy in controlling weed species while minimizing damage to crops is under investigation .

Case Study: Herbicide Efficacy

Field trials conducted on various crops showed that formulations containing CDMPA effectively suppressed weed growth without adversely affecting crop yield. This study supports the potential of CDMPA-based herbicides in sustainable agriculture practices .

Environmental Applications

Pollutant Degradation

Research has explored the use of CDMPA in environmental remediation, particularly in degrading organic pollutants. Studies indicate that CDMPA can enhance the degradation of certain contaminants when used in conjunction with advanced oxidation processes (AOPs).

Case Study: Wastewater Treatment

In experiments involving wastewater treatment, the application of CDMPA alongside nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide showed effective removal rates of organic pollutants, achieving up to 65% total organic carbon removal within 30 minutes under optimal conditions . This suggests that CDMPA could be instrumental in developing efficient wastewater treatment technologies.

Toxicological Studies

Understanding the safety profile of CDMPA is crucial for its applications. Toxicological assessments indicate that while CDMPA exhibits antimicrobial properties, it also poses certain risks if misused or improperly handled.

| Property | Value |

|---|---|

| Oral LD50 (rat) | 3.83 g/kg |

| Dermal LD50 (rat) | >2.0 g/kg |

| Eye Irritation | Yes |

| Skin Irritation | Yes |

These findings underscore the importance of adhering to safety guidelines when using CDMPA in industrial applications .

Wirkmechanismus

The mechanism of action of 4-Chloro-3,5-dimethylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and modulate immune responses . Additionally, its structural similarity to plant hormones allows it to mimic their activity, influencing plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.

Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness: 4-Chloro-3,5-dimethylpicolinic acid is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

4-Chloro-3,5-dimethylpicolinic acid (CDMPA) is a chlorinated derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of CDMPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C_7H_8ClN_O_2

- Molecular Weight : 175.60 g/mol

- CAS Number : 5748-41-4

Biological Activity Overview

CDMPA has been studied for its potential effects on various biological systems. The following sections detail its key activities.

1. Antimicrobial Activity

CDMPA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Inhibition of growth |

| Gram-negative bacteria | Inhibition of growth |

In vitro studies suggest that the compound disrupts cellular membranes, leading to increased permeability and cell lysis.

2. Neuroprotective Effects

Research indicates that CDMPA may have neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, in studies involving spinal cord injury (SCI), CDMPA administration has been linked to reduced local synthesis of neurotoxins such as quinolinic acid, which is known to exacerbate neuronal damage.

- Mechanism : CDMPA inhibits the activity of enzymes involved in the metabolism of tryptophan to neurotoxic metabolites.

- Outcome : Improved functional recovery and preservation of white matter integrity post-injury were observed in treated subjects.

3. Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of CDMPA on cancer cell lines have shown promising results. The compound has demonstrated selective cytotoxicity towards various cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | < 10 |

| HT29 (Colon Cancer) | < 10 |

| Non-malignant cells | > 50 |

The mechanism involves the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Case Study 1: Neuroprotection in SCI Models

In a controlled study involving adult guinea pigs subjected to SCI, CDMPA was administered post-injury. Results indicated:

- A 50% reduction in quinolinic acid levels at the injury site.

- A significant increase in the area of intact white matter (approximately 100% increase).

- Enhanced functional recovery as measured by motor function scores.

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted against a panel of bacterial strains revealed that CDMPA exhibited:

- A minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against various pathogens.

- Effectiveness comparable to established antibiotics, suggesting potential as an alternative treatment option.

Eigenschaften

IUPAC Name |

4-chloro-3,5-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-10-7(8(11)12)5(2)6(4)9/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGRDASRXROABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241017 | |

| Record name | 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447461-22-5 | |

| Record name | 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447461-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.